molecular formula C21H27N3O3 B1668044 Bulaquine CAS No. 79781-00-3

Bulaquine

Cat. No.: B1668044
CAS No.: 79781-00-3
M. Wt: 369.5 g/mol
InChI Key: ADCOUXIGWFEYJP-SDXDJHTJSA-N
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Description

Bulaquine is an antimalarial agent primarily used in combination with chloroquine for the treatment of malarial fever. It is a synthetic derivative of primaquine, an 8-aminoquinoline compound. This compound is known for its efficacy against the liver stages of Plasmodium vivax and Plasmodium ovale, making it a valuable tool in the fight against malaria .

Biochemical Analysis

Biochemical Properties

Bulaquine interacts with various biomolecules in its role as an antimalarial agent. As a synthetic analogue of primaquine, this compound shares primaquine’s antimalarial activity

Cellular Effects

This compound has significant effects on the cells of the Plasmodium falciparum parasite. It has been suggested that this compound may clear gametocytemia (the presence of gametocytes in the blood) faster than primaquine . This implies that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism within the parasite.

Molecular Mechanism

It is known that this compound, like primaquine, exhibits activity against multiple life cycle stages of Plasmodium that infect humans . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression within the parasite.

Metabolic Pathways

This compound is involved in metabolic pathways related to its antimalarial activity. It is known that this compound undergoes metabolic conversion in the liver to its active form

Preparation Methods

Synthetic Routes and Reaction Conditions: Bulaquine is synthesized through a series of chemical reactions involving quinoline derivativesThe reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired chemical transformations .

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process includes rigorous quality control measures to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Bulaquine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents

Major Products: The major products formed from these reactions include various this compound derivatives with modified pharmacological properties .

Scientific Research Applications

Bulaquine has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying quinoline derivatives and their chemical properties.

    Biology: Investigated for its effects on the liver stages of malaria parasites.

    Medicine: Primarily used as an antimalarial agent, with ongoing research into its potential for treating other parasitic infections.

    Industry: Utilized in the development of new antimalarial drugs and formulations

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific chemical structure, which includes a dihydrofuran group attached to the quinoline nucleus. This structural modification enhances its efficacy against the liver stages of malaria parasites, making it a valuable addition to the arsenal of antimalarial drugs .

Properties

IUPAC Name

(3Z)-3-[1-[4-[(6-methoxyquinolin-8-yl)amino]pentylamino]ethylidene]oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3/c1-14(6-4-9-22-15(2)18-8-11-27-21(18)25)24-19-13-17(26-3)12-16-7-5-10-23-20(16)19/h5,7,10,12-14,22,24H,4,6,8-9,11H2,1-3H3/b18-15-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADCOUXIGWFEYJP-SDXDJHTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCNC(=C1CCOC1=O)C)NC2=C3C(=CC(=C2)OC)C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CCCN/C(=C\1/CCOC1=O)/C)NC2=C3C(=CC(=C2)OC)C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79781-00-3
Record name Bulaquine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079781003
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BULAQUINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TSQ6U39Q3G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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